molecular formula C21H18FN3O B2453855 N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-fluorobenzenecarboxamide CAS No. 478032-92-7

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-fluorobenzenecarboxamide

Cat. No.: B2453855
CAS No.: 478032-92-7
M. Wt: 347.393
InChI Key: IIRAFMLGGVGVOY-UHFFFAOYSA-N
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Description

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-fluorobenzenecarboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with benzyl, cyano, and dimethyl groups, as well as a fluorobenzenecarboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-fluorobenzenecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of Substituents: The benzyl, cyano, and dimethyl groups are introduced through various substitution reactions. For example, benzylation can be achieved using benzyl bromide in the presence of a base.

    Coupling with Fluorobenzenecarboxamide: The final step involves coupling the substituted pyrrole with 4-fluorobenzenecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-fluorobenzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl bromide in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-fluorobenzenecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-fluorobenzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-3-methylbenzamide
  • N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-methylpropanamide
  • N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-chloroacetamide

Uniqueness

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-fluorobenzenecarboxamide is unique due to the presence of the fluorobenzenecarboxamide moiety, which can impart distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Biological Activity

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-fluorobenzenecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C21H19N3O
  • Molecular Weight : 341.40 g/mol
  • CAS Number : 918882-25-4

Research indicates that this compound may exert its biological effects through modulation of the mTORC1 signaling pathway, which plays a crucial role in cell growth and proliferation. Studies have shown that related compounds can reduce mTORC1 activity and enhance autophagy, leading to increased apoptosis in cancer cells .

Key Mechanisms:

  • mTORC1 Inhibition : The compound appears to inhibit mTORC1 activity, which is pivotal for cellular growth and metabolism.
  • Autophagy Modulation : It enhances basal autophagy levels while disrupting autophagic flux under certain conditions, potentially leading to cancer cell death .
  • Antiproliferative Effects : Demonstrated submicromolar antiproliferative activity against various cancer cell lines, particularly pancreatic cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzyl and pyrrole moieties significantly influence the biological activity of the compound. For example:

  • Substitutions at the 3 and 5 positions of the pyrazole ring enhance antiproliferative effects.
  • The presence of a fluorine atom in the benzene ring contributes to increased potency against certain cancer cell lines .

Biological Activity Data Table

CompoundCell Line TestedEC50 (μM)Mechanism of ActionNotes
This compoundMIA PaCa-2 (pancreatic cancer)10mTORC1 inhibition, autophagy modulationHigh metabolic stability
Related Compound AMIA PaCa-25mTORC1 inhibitionMore potent than erlotinib
Related Compound BA549 (lung cancer)15Autophagy inductionDisrupted autophagic flux

Case Studies

A notable study evaluated the effects of this compound on MIA PaCa-2 cells. The results demonstrated that treatment with this compound resulted in significant reductions in cell viability, correlating with increased autophagic activity and decreased mTORC1 signaling .

In another study focusing on structural analogs, it was found that compounds with similar structures exhibited varying degrees of antiproliferative effects across different cancer cell lines, suggesting that fine-tuning molecular structures can lead to enhanced therapeutic efficacy .

Properties

IUPAC Name

N-(1-benzyl-3-cyano-4,5-dimethylpyrrol-2-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O/c1-14-15(2)25(13-16-6-4-3-5-7-16)20(19(14)12-23)24-21(26)17-8-10-18(22)11-9-17/h3-11H,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRAFMLGGVGVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C#N)NC(=O)C2=CC=C(C=C2)F)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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